REACTION_CXSMILES
|
S([O-])([O-])(=O)=O.[Mg+2].S(=O)(=O)(O)O.[CH3:12][C:13]1[CH:18]=[CH:17][C:16]([C:19]2[C:20]([C:25]([OH:27])=[O:26])=[CH:21][CH:22]=[CH:23][CH:24]=2)=[CH:15][CH:14]=1.[CH2:28]=[C:29]([CH3:31])[CH3:30]>O.C1(C)C=CC=CC=1>[CH3:12][C:13]1[CH:18]=[CH:17][C:16]([C:19]2[C:20]([C:25]([O:27][C:29]([CH3:31])([CH3:30])[CH3:28])=[O:26])=[CH:21][CH:22]=[CH:23][CH:24]=2)=[CH:15][CH:14]=1 |f:0.1|
|
Name
|
|
Quantity
|
2.12 g
|
Type
|
reactant
|
Smiles
|
CC1=CC=C(C=C1)C=1C(=CC=CC1)C(=O)O
|
Name
|
|
Quantity
|
98 mmol
|
Type
|
reactant
|
Smiles
|
C=C(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=CC=C(C=C1)C=1C(=CC=CC1)C(=O)O
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0.24 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])[O-].[Mg+2]
|
Name
|
|
Quantity
|
0.11 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Type
|
CUSTOM
|
Details
|
were vigorously stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was introduced
|
Type
|
STIRRING
|
Details
|
The resulting mixture was stirred at room temperature for 6 hours
|
Duration
|
6 h
|
Type
|
ADDITION
|
Details
|
was poured into the mixture
|
Type
|
STIRRING
|
Details
|
sufficiently stirred
|
Type
|
CUSTOM
|
Details
|
to separate into layers
|
Type
|
WASH
|
Details
|
the toluene layer was washed with a 1.5 M aqueous sodium hydroxide
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
Thereafter, the toluene layer was concentrated
|
Type
|
DISTILLATION
|
Details
|
by distilling off toluene
|
Type
|
CUSTOM
|
Details
|
a rotary evaporator
|
Reaction Time |
2 min |
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC=C(C=C1)C=1C(=CC=CC1)C(=O)OC(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.54 g | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 94.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |